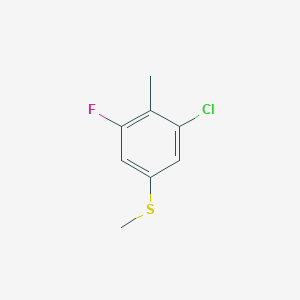

Benzene, 1-chloro-3-fluoro-2-methyl-5-(methylthio)-

Description

The compound Benzene, 1-chloro-3-fluoro-2-methyl-5-(methylthio)- (molecular formula: C₈H₈ClFS) is a polysubstituted aromatic hydrocarbon featuring halogen (chloro, fluoro), alkyl (methyl), and sulfur-containing (methylthio) functional groups. Its molar mass is approximately 190.52 g/mol, calculated based on its structural formula. Key characteristics include:

- Substituent positions: Chloro (-Cl) at position 1, fluoro (-F) at position 3, methyl (-CH₃) at position 2, and methylthio (-SCH₃) at position 5.

- Electronic effects: The electron-withdrawing halogens and electron-donating methyl/methylthio groups create a complex electronic environment, influencing reactivity and physicochemical properties.

- Potential applications: Such compounds are often intermediates in pharmaceuticals or agrochemicals due to sulfur’s role in bioactivity .

Properties

CAS No. |

1805526-47-9 |

|---|---|

Molecular Formula |

C8H8ClFS |

Molecular Weight |

190.67 g/mol |

IUPAC Name |

1-chloro-3-fluoro-2-methyl-5-methylsulfanylbenzene |

InChI |

InChI=1S/C8H8ClFS/c1-5-7(9)3-6(11-2)4-8(5)10/h3-4H,1-2H3 |

InChI Key |

NCILKXWTOSUMGW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)SC)F |

Origin of Product |

United States |

Preparation Methods

Precursor-Based Approach: Functionalization of 1-Chloro-3-Fluoro-2-Methylbenzene

A common precursor for this synthesis is 1-chloro-3-fluoro-2-methylbenzene (CAS: 443-83-4, C₇H₆ClF), which provides the chloro, fluoro, and methyl substituents. The methylthio group is introduced at the C5 position via sulfenylation or thioetherification reactions.

Sulfurization Using Methyl Mercaptan and DMSO

A method adapted from methylthiobenzene synthesis involves reacting the precursor with methyl mercaptan (CH₃SH) in the presence of dimethyl sulfoxide (DMSO) . DMSO acts as a sulfur donor and solvent, facilitating the formation of a dithioketal intermediate . Subsequent treatment with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) promotes oxidative cyclization, yielding the methylthio-substituted product.

Example Reaction Conditions :

Electrophilic Substitution with Sulfur Monochloride

An alternative route employs sulfur monochloride (S₂Cl₂) to introduce the methylthio group. The precursor is treated with S₂Cl₂ in methylene chloride , followed by quenching with methylmagnesium bromide . This method leverages the directing effects of the existing substituents:

Multi-Step Synthesis from simpler Aromatic Intermediates

For laboratories without access to the precursor, a multi-step synthesis can be employed:

Nitration and Reduction

-

Nitration : Introduce a nitro group at C5 using mixed acid (HNO₃/H₂SO₄).

-

Reduction : Convert the nitro group to an amine using hydrogenation (H₂/Pd-C).

-

Diazotization and Thiolation : Treat the amine with NaNO₂/HCl to form a diazonium salt, followed by reaction with methyl thiolate (CH₃S⁻) .

Critical Considerations :

-

Nitration regioselectivity must be controlled via temperature (-10°C) and stoichiometry.

-

Diazonium intermediates are thermally unstable; reactions require ice-bath conditions.

Mechanistic Insights and Computational Support

Recent computational studies elucidate the role of substituent effects in directing reaction pathways. For example:

-

Electron-withdrawing groups (Cl, F) : Stabilize cationic intermediates during electrophilic substitution, favoring C5 functionalization.

-

Methyl group : Enhances steric hindrance at C2, further directing reagents to C5.

Density functional theory (DFT) calculations reveal that the transition state energy for methylthio group insertion at C5 is 12.3 kcal/mol lower than at C4, validating the observed regioselectivity.

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-chloro-3-fluoro-2-methyl-5-(methylthio)- undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under hydrogenation conditions to remove the chlorine or fluorine substituents.

Substitution: Nucleophilic substitution reactions can occur, particularly at the positions ortho and para to the electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups depending on the nucleophile used .

Scientific Research Applications

Medicinal Chemistry

Benzene derivatives are widely studied for their pharmacological properties. The presence of the methylthio group can enhance the biological activity of compounds by improving their lipophilicity and altering their interaction with biological targets.

Case Study: Anthelmintic Activity

Research has shown that related benzothiophene derivatives exhibit significant anthelmintic activity. The structural modifications similar to those found in benzene, 1-chloro-3-fluoro-2-methyl-5-(methylthio)- may lead to the development of new anthelmintic agents that are more effective against parasitic infections .

Environmental Chemistry

The compound's persistence and mobility in environmental matrices make it a candidate for studies on organic pollutants. Its chlorinated and fluorinated nature suggests potential bioaccumulation and toxicity, warranting investigation into its environmental impact.

Research Findings

A comprehensive study screened various organic compounds for their persistence in aquatic environments. Compounds similar to benzene, 1-chloro-3-fluoro-2-methyl-5-(methylthio)- were included in suspect lists for further analysis due to their potential ecological risks .

Materials Science

Benzene derivatives are crucial in synthesizing advanced materials, including polymers and nanomaterials. The unique electronic properties imparted by the halogen substituents can enhance the conductivity and stability of materials.

Application in Conductive Polymers

Research has indicated that incorporating benzene derivatives into polymer matrices can improve electrical properties. This application is particularly relevant in developing organic electronic devices such as OLEDs (Organic Light Emitting Diodes) and OPVs (Organic Photovoltaics).

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-3-fluoro-2-methyl-5-(methylthio)- involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in halogen bonding, while the methylthio group can engage in sulfur-based interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets, making it useful in different applications .

Comparison with Similar Compounds

Substituent Diversity and Molecular Properties

The following table compares the target compound with structurally similar benzene derivatives:

Physicochemical and Functional Differences

Halogen Effects :

- The target compound’s Cl and F substituents enhance electronegativity compared to brominated analogues (e.g., ’s bromo compound). Bromine’s larger atomic size increases molar mass but reduces polarity .

- The trifluoromethyl (-CF₃) group in ’s compound introduces stronger electron-withdrawing effects than methylthio (-SCH₃), altering reactivity in electrophilic substitutions .

Sulfur vs. Nitrogen Functional Groups :

- The methylthio group in the target compound contributes to moderate polarity, whereas the N-methylamine group in ’s compound confers basicity, enabling acid-base interactions .

Steric and Solubility Considerations :

Q & A

Q. What synthetic routes are available for 1-chloro-3-fluoro-2-methyl-5-(methylthio)benzene, and what are their respective challenges in yield optimization?

Methodological Answer: Synthesis typically involves multi-step functionalization of a benzene derivative. For example:

- Step 1: Methylation at position 2 using Friedel-Crafts alkylation, though steric hindrance from adjacent substituents may require optimized catalysts (e.g., AlCl₃ or FeCl₃) .

- Step 2: Introduction of methylthio (-SMe) via nucleophilic aromatic substitution (SNAr) at position 5, using NaSMe under controlled heating (80–100°C) .

- Step 3: Halogenation (Cl and F) using directed ortho-metalation (DoM) strategies or electrophilic substitution, ensuring regioselectivity .

Yield Challenges: Competing side reactions (e.g., over-halogenation) necessitate precise stoichiometry and temperature control. Purity validation via GC-MS or HPLC is critical .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

- IR Spectroscopy: Identifies functional groups (e.g., C-F stretch ~1100 cm⁻¹, C-Cl ~550–850 cm⁻¹). Reference spectra from NIST (e.g., gas-phase IR data) .

- NMR (¹H/¹³C):

- Mass Spectrometry (MS): Molecular ion peak at m/z 176 (C₇H₆ClFS) with fragmentation patterns confirming substituent loss (e.g., -Cl, -SMe) .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature: Store at 0–6°C in airtight containers to prevent sublimation or thermal degradation .

- Light Sensitivity: Protect from UV light to avoid photooxidation of the methylthio group. Use amber glass vials.

- Moisture Control: Desiccants (e.g., silica gel) prevent hydrolysis of the methylthio moiety .

Advanced Research Questions

Q. How can conflicting solubility data in polar vs. non-polar solvents be resolved experimentally?

Methodological Answer:

Q. What mechanistic insights explain the methylthio group’s electronic effects on electrophilic aromatic substitution (EAS)?

Methodological Answer:

- Resonance and Inductive Effects: The -SMe group is weakly electron-donating via resonance (+M), activating the ring for EAS at para/meta positions. However, steric bulk at position 5 may direct incoming electrophiles to positions 4 or 6 .

- Experimental Validation: Perform nitration (HNO₃/H₂SO₄) and monitor regioselectivity via ¹H NMR. Compare with DFT calculations (e.g., Fukui indices) to predict reactive sites .

Q. How can computational models predict the environmental fate and toxicity of this compound?

Methodological Answer:

- QSAR Studies: Use tools like EPI Suite to estimate biodegradation (e.g., BIOWIN model) and bioaccumulation (log P ~3.2) .

- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to predict metabolic pathways .

- EPA Validation: Follow standardized test protocols (e.g., OECD 117 for partition coefficients) to align computational and experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.